
2,6-Dimethylocta-1,5,7-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylocta-1,5,7-trien-3-ol is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a distinctive camphor-like odor. This compound is also known by other names such as Hotrienol and 3,7-Dimethyl-1,5,7-octatrien-3-ol . It is commonly used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol typically involves the reaction of isoprene units through a series of steps that include allylic oxidation and subsequent reduction. One common method involves the use of Grignard reagents to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of myrcene, followed by selective oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dimethyloctanal.
Reduction: Formation of 2,6-dimethyloctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of conjugated double bonds and the hydroxyl group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Linalool: Another terpene alcohol with a floral scent.
Geraniol: A monoterpenoid and alcohol with a rose-like odor.
Citronellol: A natural acyclic monoterpenoid with a sweet, floral aroma.
Comparison: 2,6-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific structure, which includes conjugated double bonds and a hydroxyl group at the third position. This structure imparts distinct chemical and olfactory properties, making it valuable in the fragrance industry. Unlike linalool and geraniol, which have more straightforward structures, this compound offers a more complex aroma profile .
Properties
CAS No. |
29414-56-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+ |
InChI Key |
TYDDWHVJHGIJCW-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=C)C(C/C=C(\C)/C=C)O |
Canonical SMILES |
CC(=C)C(CC=C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



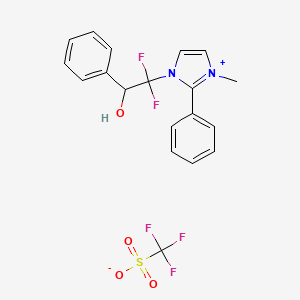
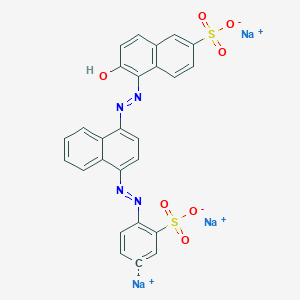


![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)

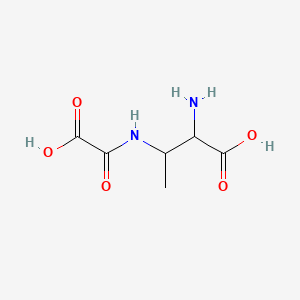


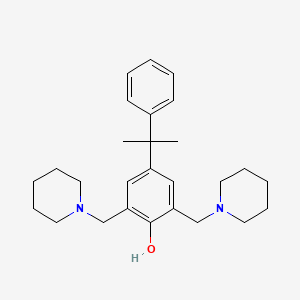
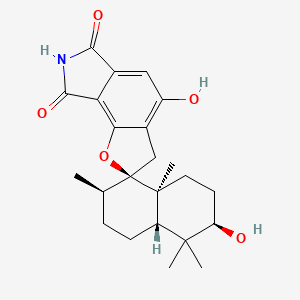
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
